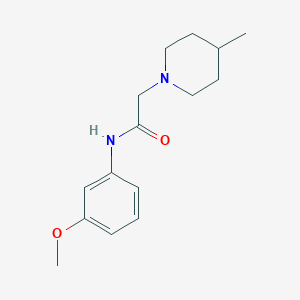![molecular formula C18H22N2OS B5830707 N-(2,5-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5830707.png)
N-(2,5-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea, also known as DMTU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. DMTU is a thiourea derivative that has been synthesized to explore its biochemical and physiological effects.
作用機序
N-(2,5-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea exerts its therapeutic effects by scavenging free radicals and reducing oxidative stress. It also inhibits the activity of enzymes that are involved in the production of reactive oxygen species. N-(2,5-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea has been shown to activate the Nrf2/ARE pathway, which is a key regulator of antioxidant and detoxification enzymes. Additionally, N-(2,5-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea has been shown to modulate the expression of genes that are involved in inflammation and cell death.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, improve mitochondrial function, and enhance neuroprotection. N-(2,5-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea has also been shown to improve cognitive function and motor function in animal models of neurodegenerative diseases. Additionally, N-(2,5-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea has been shown to have a protective effect on the cardiovascular system.
実験室実験の利点と制限
N-(2,5-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity in animal models. However, N-(2,5-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, N-(2,5-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea has a short half-life, which can limit its therapeutic potential.
将来の方向性
There are several future directions for research on N-(2,5-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea. One area of research is to explore its potential therapeutic effects in other disease conditions, such as cancer and diabetes. Another area of research is to develop more stable analogs of N-(2,5-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea that have improved solubility and longer half-life. Additionally, further research is needed to understand the mechanism of action of N-(2,5-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea and to identify its molecular targets.
合成法
N-(2,5-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea can be synthesized by reacting 2,5-dimethylphenyl isothiocyanate with 4-methoxyphenethylamine. The reaction takes place in anhydrous tetrahydrofuran under reflux conditions. The resulting product is then purified using column chromatography to obtain pure N-(2,5-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea.
科学的研究の応用
N-(2,5-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea has been extensively studied for its potential therapeutic properties in various disease conditions. It has been shown to have antioxidant, anti-inflammatory, and neuroprotective effects. N-(2,5-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea has been studied in animal models of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has also been studied in models of oxidative stress-induced damage and inflammation.
特性
IUPAC Name |
1-(2,5-dimethylphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c1-13-4-5-14(2)17(12-13)20-18(22)19-11-10-15-6-8-16(21-3)9-7-15/h4-9,12H,10-11H2,1-3H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBPHIDPWDOIMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=S)NCCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

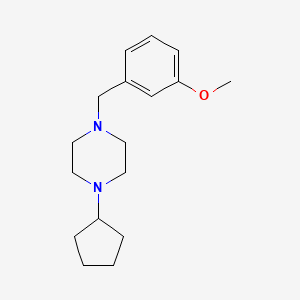
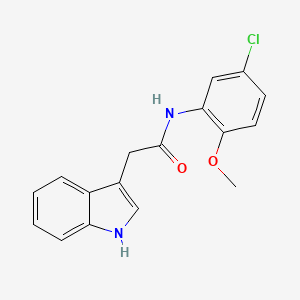
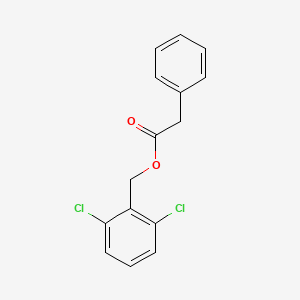
![1-[4-(4-{[6-bromo-2-(4-methylphenyl)-4-quinolinyl]carbonyl}-1-piperazinyl)phenyl]ethanone](/img/structure/B5830644.png)


![2-{[3-(5-methyl-2-furyl)acryloyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5830670.png)
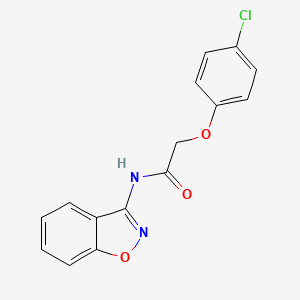
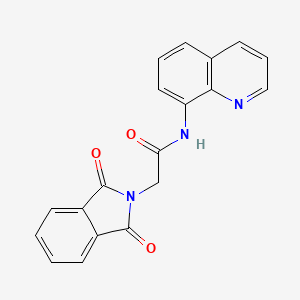
![ethyl 1-[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B5830681.png)
![N-(4-ethoxyphenyl)-4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5830700.png)
![2-ethoxy-3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-6-methylpyridine](/img/structure/B5830702.png)
